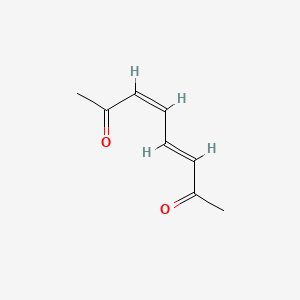
(3Z,5E)-octa-3,5-diene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-octa-3,5-diene-2,7-dione is an organic compound characterized by its conjugated diene and diketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-octa-3,5-diene-2,7-dione typically involves the use of conjugated dienes and diketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired diene-dione compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-octa-3,5-diene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone functionalities to alcohols or alkanes.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted diene-dione derivatives.
Scientific Research Applications
(3Z,5E)-octa-3,5-diene-2,7-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical versatility.
Mechanism of Action
The mechanism of action of (3Z,5E)-octa-3,5-diene-2,7-dione involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, the diketone functionalities can form coordination complexes with metal ions, influencing their reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(3Z,5E)-3,5-octadiene-2-one: Similar structure but lacks one of the diketone functionalities.
(3Z,5E)-3,5-nonadienyl-1,3-benzenediol: Contains a similar diene system but with additional aromatic and hydroxyl groups.
Uniqueness
(3Z,5E)-octa-3,5-diene-2,7-dione is unique due to its combination of conjugated diene and diketone functionalities, which provide a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(3Z,5E)-octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+ |
InChI Key |
BCKGLINGXIXQPD-CIIODKQPSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C\C(=O)C |
Canonical SMILES |
CC(=O)C=CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















